1-Amino-N-(thiophen-2-ylmethyl)cyclopentane-1-carboxamide hydrochloride

Catalog No.
S12555383
CAS No.
M.F
C11H16N2OS
M. Wt
224.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Amino-N-(thiophen-2-ylmethyl)cyclopentane-1-carb...

Product Name

1-Amino-N-(thiophen-2-ylmethyl)cyclopentane-1-carboxamide hydrochloride

IUPAC Name

1-amino-N-(thiophen-2-ylmethyl)cyclopentane-1-carboxamide

Molecular Formula

C11H16N2OS

Molecular Weight

224.32 g/mol

InChI

InChI=1S/C11H16N2OS/c12-11(5-1-2-6-11)10(14)13-8-9-4-3-7-15-9/h3-4,7H,1-2,5-6,8,12H2,(H,13,14)

InChI Key

LDXBSFSGHLQVDL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C(=O)NCC2=CC=CS2)N

1-Amino-N-(thiophen-2-ylmethyl)cyclopentane-1-carboxamide hydrochloride is a chemical compound characterized by the molecular formula C12H18ClN2OS. This compound features a cyclopentane ring that is substituted with an amino group, a thiophen-2-ylmethyl group, and a carboxamide functional group. The presence of these functional groups contributes to its versatility in various research fields, particularly in medicinal chemistry and organic synthesis.

Due to its functional groups:

  • Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
  • Reduction: The carboxamide group can be reduced to form primary or secondary amines.
  • Substitution: The amino and carboxamide groups allow for the formation of various substituted amides or other derivatives, enhancing the compound's utility in synthetic chemistry.

1-Amino-N-(thiophen-2-ylmethyl)cyclopentane-1-carboxamide hydrochloride has been investigated for its potential biological activities. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Properties: Potential effectiveness against various pathogens.
  • Anticancer Activity: Investigated for its ability to inhibit cancer cell proliferation through specific molecular interactions.

The exact mechanisms of action are still under investigation, with ongoing research aimed at elucidating its effects on specific biological targets.

The synthesis of 1-Amino-N-(thiophen-2-ylmethyl)cyclopentane-1-carboxamide hydrochloride typically involves several steps:

  • Formation of the Cyclopentane Ring: Starting from suitable precursors, the cyclopentane structure is formed through cyclization reactions.
  • Introduction of the Thiophenyl Group: This can be achieved via nucleophilic substitution reactions where thiophenes are introduced into the cyclopentane framework.
  • Amidation Reaction: The final step usually involves converting a carboxylic acid derivative into the corresponding amide using amines under controlled conditions.

These methods allow for the efficient production of the compound while maintaining high yields.

The unique structural features of 1-Amino-N-(thiophen-2-ylmethyl)cyclopentane-1-carboxamide hydrochloride make it applicable in various domains:

  • Medicinal Chemistry: As a potential therapeutic agent, it is explored for drug development targeting various diseases.
  • Organic Synthesis: Serves as a building block for synthesizing more complex organic molecules.
  • Material Science: Utilized in developing new materials owing to its unique chemical properties .

Studies on 1-Amino-N-(thiophen-2-ylmethyl)cyclopentane-1-carboxamide hydrochloride have focused on its interactions with biological macromolecules, including enzymes and receptors. These interactions are crucial for understanding its pharmacological profile and potential therapeutic applications. Research indicates that the compound may modulate enzyme activity, leading to significant biological effects, although specific pathways remain to be fully elucidated .

Several compounds share structural similarities with 1-Amino-N-(thiophen-2-ylmethyl)cyclopentane-1-carboxamide hydrochloride. Notable comparisons include:

Compound NameStructural FeaturesKey Differences
1-Amino-N-(thiophen-2-ylmethyl)cyclohexane-1-carboxamide hydrochlorideCyclohexane ring instead of cyclopentaneDifferent steric and electronic properties affecting reactivity
N-propyl-1-(thiophen-2-yl)cyclopentanecarboxamidePropyl substitution on nitrogenVariation in biological activity and solubility characteristics
3-Cyano-4-hydroxy-N-(thiophen-2-yl)cyclohexanecarboxamideCyclohexane with cyano and hydroxy groupsPresence of additional functional groups alters reactivity and potential applications

These compounds highlight the uniqueness of 1-Amino-N-(thiophen-2-ylmethyl)cyclopentane-1-carboxamide hydrochloride, particularly regarding its cyclopentane structure, which may influence its biological activity and chemical behavior compared to analogs .

XLogP3

0.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

224.09833431 g/mol

Monoisotopic Mass

224.09833431 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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